

# Technical Monograph: 2,4-Thiophenedicarbonitrile (CAS 18853-41-3)

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## Compound of Interest

Compound Name: 2,4-Thiophenedicarbonitrile

CAS No.: 18853-41-3

Cat. No.: B098681

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## Executive Summary

**2,4-Thiophenedicarbonitrile** (also known as Thiophene-2,4-dicarbonitrile) is a specialized organosulfur compound characterized by a thiophene ring substituted with cyano groups at the 2 and 4 positions. It serves as a high-value intermediate in the synthesis of pharmaceuticals, particularly GABA receptor modulators, antimicrobials, and azo dyes. Its electron-deficient nature, driven by the two nitrile groups, makes it a reactive electrophile in cyclization reactions and a robust scaffold for nucleophilic aromatic substitution in derivative synthesis.

## Chemical Identity & Properties

Property	Data
CAS Number	18853-41-3
IUPAC Name	Thiophene-2,4-dicarbonitrile
Molecular Formula	C <sub>6</sub> H <sub>2</sub> N <sub>2</sub> S
Molecular Weight	134.16 g/mol
Physical State	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water
Melting Point	~160–164 °C (Derivative dependent)
Hazards	Acute Toxicity (Oral/Inhal/Dermal), Skin Irritant

## Synthesis Protocols

### Primary Route: Rosenmund-von Braun Cyanation

For the direct synthesis of the core **2,4-thiophenedicarbonitrile** from accessible precursors (e.g., 2,4-dibromothiophene), the Rosenmund-von Braun reaction is the industry standard. This method utilizes copper(I) cyanide to replace halogen substituents.

#### Protocol Methodology

Reagents: 2,4-Dibromothiophene (1.0 eq), Copper(I) cyanide (CuCN, 2.5 eq). Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Note: HMPA was historically used but is avoided now due to carcinogenicity.

- Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,4-dibromothiophene (10 mmol) in anhydrous DMF (20 mL).
- Addition: Add Copper(I) cyanide (25 mmol) in a single portion. The reaction mixture will appear as a suspension.
- Reaction: Heat the mixture to 150–160 °C under an inert atmosphere (Nitrogen or Argon) for 6–12 hours. Monitor via TLC (eluent: Hexane/EtOAc) until the starting bromide is consumed.

- Workup (Critical Step):
  - Cool the mixture to room temperature.
  - Quenching: Pour the reaction mixture into a solution of  $\text{FeCl}_3$  (ferric chloride) in dilute HCl. This oxidizes the excess Cu(I) and complexes the free cyanide, facilitating the breakdown of the copper-product complex.
  - Alternative: Use ethylenediamine/water to chelate copper.
- Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined organics with water and brine to remove DMF.
- Purification: Dry over  $\text{Na}_2\text{SO}_4$ , concentrate in vacuo, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

### Expert Insight: Why this works

The thiophene ring is electron-rich, but the halogen positions allow for oxidative addition by the Copper(I) species. The high temperature is thermodynamically necessary to overcome the activation energy of the aryl-halogen bond cleavage. The use of DMF is crucial as it stabilizes the intermediate copper complexes.

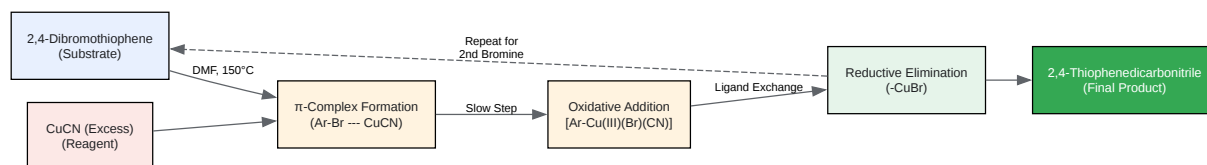
## Secondary Route: Multicomponent Gewald-Type Cyclization

For researchers aiming to synthesize amino-substituted derivatives (e.g., 3-amino-2,4-dicarbonitrile derivatives) often used in drug discovery, a one-pot multicomponent reaction is preferred over the cyanation route.

Mechanism: Reaction of a ketone/aldehyde, malononitrile, and elemental sulfur (or a sulfur donor) in the presence of a base (morpholine/piperidine). This builds the thiophene ring de novo with the nitrile handles already in place.

## Mechanism of Action: Copper-Mediated Cyanation

The following diagram illustrates the mechanistic flow of the Rosenmund-von Braun reaction used to synthesize the target CAS.



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Figure 1: Mechanistic pathway for the copper-mediated cyanation of bromothiophenes. The reaction proceeds via a proposed oxidative addition/reductive elimination cycle or a nucleophilic aromatic substitution mechanism facilitated by copper coordination.

## Applications in Drug Development & Materials[3] Medicinal Chemistry

Thiophene analogs are bioisosteres for phenyl rings, often improving metabolic stability and lipophilicity.

- GABA Receptor Modulation: Derivatives of **2,4-thiophenedicarbonitrile** (specifically amino-derivatives) act as allosteric modulators for the GABA-A receptor, showing potential as antiepileptics and anxiolytics.
- Antimicrobial Agents: The nitrile groups can be hydrolyzed to amides or cyclized into tetrazoles, which are key pharmacophores in antibiotics (e.g., cephalosporin analogs).

## Materials Science

- Conductive Polymers: The electron-withdrawing nitrile groups lower the LUMO energy of thiophene polymers, making them stable n-type semiconductors for organic photovoltaics (OPVs).
- Azo Dyes: The compound serves as a coupling component. The diazonium salts react at the unsubstituted positions to form vibrant, stable dyes for synthetic fibers.

## Safety & Handling Protocols (E-E-A-T)

Warning: This compound contains nitrile groups and is synthesized using cyanide sources. Strict adherence to safety protocols is mandatory.

- Engineering Controls: All operations involving CuCN or the heating of nitriles must be performed in a certified chemical fume hood with a face velocity of >100 fpm.
- PPE: Nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles.
- Cyanide Waste Management:
  - Never acidify the waste stream directly (releases fatal HCN gas).
  - Treat aqueous waste with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
- First Aid:
  - Inhalation:[1][2] Move to fresh air immediately.[1] Administer oxygen if breathing is difficult. [1]
  - Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated clothing.[1]

## References

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